Ethyl 2-aminomethylidene-3-oxobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminomethylidene-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with aminomethylidene derivatives under controlled conditions . The reaction typically requires a base catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminomethylidene-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Ethyl 2-aminomethylidene-3-oxobutanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-aminomethylidene-3-oxobutanoate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Ethyl 2-aminomethylidene-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in its synthesis.
Aminomethylidene derivatives: Compounds with similar structures but different functional groups.
Tacrine conjugates: These compounds have shown similar inhibitory activity against acetylcholinesterase but differ in their spacer lengths and overall efficacy.
The uniqueness of this compound lies in its specific structure, which allows for effective inhibition of key enzymes involved in neurodegenerative diseases .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl (E)-3-hydroxy-2-methanimidoylbut-2-enoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)6(4-8)5(2)9/h4,8-9H,3H2,1-2H3/b6-5+,8-4? |
InChI Key |
GGNGWQCOLPTAFF-WUENEHNASA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/C=N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=N |
Origin of Product |
United States |
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